Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 20271-37-8
VCID: VC2321335
InChI: InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3
SMILES: CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate

CAS No.: 20271-37-8

Cat. No.: VC2321335

Molecular Formula: C11H12N4O2

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate - 20271-37-8

Specification

CAS No. 20271-37-8
Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name ethyl 5-amino-1-phenyltriazole-4-carboxylate
Standard InChI InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3
Standard InChI Key JTZPCFZHFOAHBG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N
Canonical SMILES CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N

Introduction

Basic Properties and Identification

Chemical Identity and Structure

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the triazole family. It contains a five-membered ring with three nitrogen atoms in the 1, 2, and 3 positions, characteristic of 1,2,3-triazoles. The compound is formally identified by CAS number 20271-37-8, which serves as its unique registry identifier in chemical databases. The molecular structure comprises several key functional groups: a phenyl substituent attached to the N-1 position of the triazole ring, an amino group at the C-5 position, and an ethyl carboxylate moiety at the C-4 position.

The molecular formula is C₁₁H₁₂N₄O₂, with a calculated molecular weight of 232.24 g/mol. The compound's formal IUPAC name is ethyl 5-amino-1-phenyltriazole-4-carboxylate, though it is also sometimes referred to as 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester in the literature . This nomenclature properly identifies the position and nature of the substituents on the triazole ring.

The structure can be represented by various chemical notations, including:

Notation TypeRepresentation
Standard InChIInChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3
Standard InChIKeyJTZPCFZHFOAHBG-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N
Canonical SMILESCCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N

Synthesis and Preparation

Synthetic Routes

The primary synthetic route to Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves the reaction between phenyl azide and ethyl cyanoacetate in the presence of sodium ethoxide . This reaction represents a variation of 1,3-dipolar cycloaddition chemistry, which is commonly employed for the synthesis of five-membered heterocyclic compounds.

The general synthetic approach can be outlined as follows:

  • Preparation of phenyl azide (or use of commercially available material)

  • Reaction of phenyl azide with ethyl cyanoacetate in the presence of a base (sodium ethoxide)

  • Formation of the triazole ring through cyclization

  • Isolation and purification of the final product

The synthesis utilizes readily available starting materials and relatively straightforward reaction conditions, making it accessible for laboratory-scale preparation . The synthetic approach represents an efficient method for introducing both the triazole core and the desired functional groups in a single transformation.

Reaction Conditions and Mechanisms

The detailed procedure for synthesizing Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate is described in the literature as follows: A mixture of phenyl azide (0.01 mol) and ethyl cyanoacetate (0.01 mol) is prepared in 25 mL of dry ethanol containing sodium ethoxide (0.01 mol). This reaction mixture is maintained under stirring at room temperature in an inert atmosphere for approximately three hours .

After the reaction period, the mixture is poured into 50 mL of ice water, which causes precipitation of the product. The precipitate is then collected by filtration and washed with water to obtain the desired compound . The inert atmosphere is critical to prevent side reactions, particularly those involving the reactive azide functionality.

Mechanistically, the reaction likely proceeds through initial nucleophilic attack of the ethoxide-activated ethyl cyanoacetate on the phenyl azide, followed by cyclization to form the triazole ring. The amino group at the C-5 position originates from the nitrile group of ethyl cyanoacetate, which undergoes transformation during the cyclization process.

Chemical Properties and Reactivity

Functional Groups Analysis

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate contains several reactive functional groups that define its chemical behavior:

  • Triazole Ring: The 1,2,3-triazole core is an aromatic heterocycle with a delocalized π-electron system. This ring contributes to the compound's stability and provides unique electronic properties. The nitrogen atoms in the triazole ring can act as weak bases and potential coordination sites for metals.

  • Amino Group (-NH₂): Located at the C-5 position, this primary amine can participate in various reactions, including:

    • Nucleophilic substitutions

    • Acylation reactions

    • Condensation with carbonyl compounds

    • Diazotization reactions

  • Ethyl Carboxylate (-COOC₂H₅): Present at the C-4 position, this ester group can undergo:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to form alcohols or aldehydes

    • Amidation reactions with amines

  • Phenyl Group: Attached to the N-1 position, this aromatic ring can participate in:

    • Electrophilic aromatic substitution reactions

    • π-stacking interactions

    • Providing hydrophobicity to the molecule

The combination of these functional groups creates a chemically versatile compound with multiple reactive sites. The presence of both nucleophilic (amino) and electrophilic (ester) centers allows for selective modifications at different positions of the molecule.

Applications and Uses

Role in Organic Chemistry

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate serves as an important reagent in organic chemistry, particularly in the synthesis of more complex heterocyclic compounds. The presence of multiple functional groups makes it a versatile building block for further transformations. The compound can be utilized in various ways in synthetic organic chemistry:

  • As a precursor for more complex triazole derivatives through modification of the amino or ester groups

  • As a scaffolding element in the construction of compounds with potential biological activity

  • As an intermediate in the synthesis of compounds with applications in materials science

The 1,2,3-triazole motif is a privileged structure in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding interactions. Compounds containing this structural element often exhibit favorable pharmacokinetic properties, making derivatives of Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate potentially valuable in drug discovery efforts.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate are mentioned in the search results, demonstrating the versatility of the triazole scaffold:

  • 1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1147675-34-0): This analog features an amino group on the phenyl ring rather than at the C-5 position of the triazole, and has an ethyl substituent in place of the amino group.

  • Ethyl 5-amino-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 123419-05-6): This derivative has a nitro-substituted phenyl ring, potentially altering the electronic properties and reactivity of the molecule.

  • Ethyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 28924-60-9): This analog contains a chlorine substituent on the phenyl ring, which could influence the compound's lipophilicity, metabolic stability, and potential biological activity .

  • Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS 20271-33-4): In this analog, the phenyl group is replaced by a benzyl group, adding a methylene spacer between the triazole ring and the aromatic system .

  • Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate and Ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate: These compounds represent variants with a hydroxyl group in place of the amino group, and methyl substitution on the triazole ring .

These structural variations illustrate common modification strategies employed in medicinal chemistry and agrochemical research, where systematic alterations to a core structure are used to optimize properties and activities.

Comparative Properties

A comparative analysis of these related compounds reveals how structural modifications affect physical and chemical properties:

CompoundStructural DifferenceEffect on Properties
Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylateReference compoundMP: 130-131°C
Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate-OH instead of -NH₂, -CH₃ instead of phenylMP: 102.0-104.2°C; Different H-bonding profile
Ethyl 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylate2H-isomer with -OH instead of -NH₂MP: 114.3-115.3°C; Different tautomeric behavior
Ethyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylateCl-substituted phenylIncreased molecular weight (266.68 g/mol); Likely increased lipophilicity

The positional changes of substituents (1H vs. 2H triazole isomers) significantly impact melting points and potential reactivity . The replacement of an amino group with a hydroxyl group alters the hydrogen bonding capabilities, potentially affecting solubility and intermolecular interactions .

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